3-Fluorobenzyl isocyanate is an organic compound with the molecular formula and a molecular weight of approximately 151.14 g/mol. It is characterized by its structure, which includes a fluorine atom attached to a benzyl group, along with an isocyanate functional group. The compound is typically a colorless liquid with a boiling point of 209°C and a flash point of 91°C, indicating its volatility and potential hazards upon exposure .
The compound is classified under several hazard categories, including acute toxicity and skin irritation, making proper handling essential. It may cause allergic reactions, respiratory issues, and skin irritation upon contact or inhalation .
3-Fluorobenzyl isocyanate is likely to share the hazards associated with other isocyanates:
These reactions highlight its utility in synthesizing various organic compounds and materials .
While specific biological activity data for 3-fluorobenzyl isocyanate is limited, compounds containing isocyanate groups are known for their reactivity towards biological nucleophiles. This reactivity can lead to potential toxicity or allergenic effects. For instance, exposure to isocyanates has been linked to respiratory sensitization and allergic reactions in occupational settings .
Studies on similar compounds suggest that the presence of the fluorine atom may influence the compound's reactivity and biological interactions, potentially enhancing its toxicity compared to non-fluorinated analogs .
3-Fluorobenzyl isocyanate can be synthesized through several methods:
These methods vary in complexity and yield, allowing for flexibility depending on available reagents and desired quantities .
3-Fluorobenzyl isocyanate finds applications in various fields:
Its unique properties make it valuable in developing specialized materials and chemicals across multiple industries .
Research into the interactions of 3-fluorobenzyl isocyanate primarily focuses on its reactivity with biological molecules. Studies indicate that isocyanates can react with proteins, leading to modifications that may result in allergic responses. Additionally, interaction studies involving similar compounds suggest that substituents like fluorine can enhance reactivity towards nucleophiles, impacting their biological effects and potential toxicity profiles .
Several compounds share structural similarities with 3-fluorobenzyl isocyanate. Here are some notable examples:
Compound Name | Molecular Formula | CAS Number | Unique Features |
---|---|---|---|
3-Fluorophenyl isocyanate | 404-71-7 | Lacks the benzyl group; used similarly in synthesis. | |
Benzyl isocyanate | 103-71-9 | Non-fluorinated version; less reactive than fluorinated counterparts. | |
4-Fluorobenzyl isocyanate | 102422-55-9 | Similar structure but different positioning of fluorine; may exhibit different reactivity. |
The presence of the fluorine atom in 3-fluorobenzyl isocyanate enhances its electrophilicity compared to non-fluorinated analogs, making it more reactive towards nucleophiles. This unique feature contributes to its distinct applications in synthesis and material science .
Irritant;Health Hazard